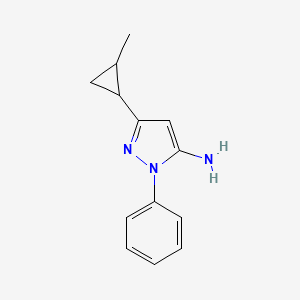
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine, also known as 2-methyl-3-phenyl-cyclopropylpyrazole, is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is used as an intermediate in the synthesis of various other compounds. It is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. This compound has been studied extensively in recent years, and its various properties and applications have been elucidated.
Scientific Research Applications
Synthesis and Dye Applications
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, they are used in the creation of novel heterocyclic disazo dyes. These dyes are characterized by their unique solvatochromic behavior and absorption spectra, influenced by various factors including solvent type, substituent effects, and pH levels. This makes them suitable for applications in dyes and pigments (Karcı & Karcı, 2008)(F. Karcı & F. Karcı, 2008).
Anticancer Potential
Some derivatives of 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine have shown potential as anticancer agents. Compounds synthesized from this chemical have been tested for cytotoxicity against various human cancer cell lines, showing moderate to good efficacy. Such compounds could be further explored for their therapeutic potential in cancer treatment (Alam et al., 2018)(Raquib Alam, A. Alam, A. Panda, & Rahisuddin, 2018).
properties
IUPAC Name |
5-(2-methylcyclopropyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9-7-11(9)12-8-13(14)16(15-12)10-5-3-2-4-6-10/h2-6,8-9,11H,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAZCFZYJSBEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




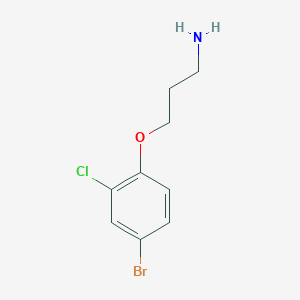
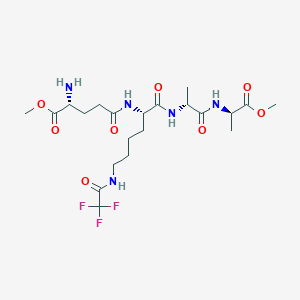

![[2-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B1438138.png)

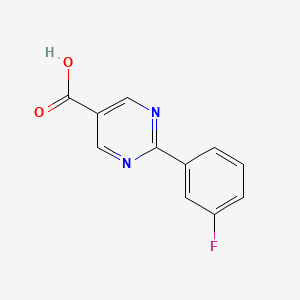
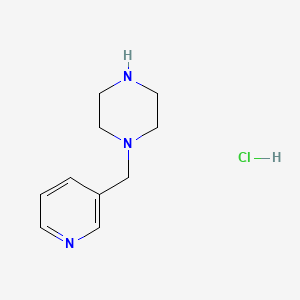
![N'-Benzo[1,3]dioxol-5-ylmethyl-N,N-dimethyl-propane-1,3-diamine dihydrochloride](/img/structure/B1438142.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)

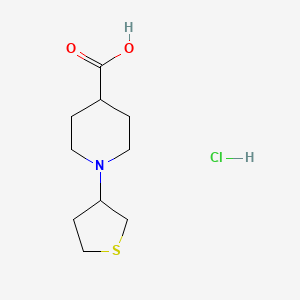
![3-[(2,4-Dichloro-3,5-dimethylphenoxy)methyl]-piperidine](/img/structure/B1438150.png)